![molecular formula C12H10N2O2S B184694 N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide CAS No. 91973-74-9](/img/structure/B184694.png)
N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide
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Overview
Description
N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide typically involves the reaction of 4-formylthiazole with phenylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylacetamide, followed by the addition of 4-formylthiazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-(4-carboxy-1,3-thiazol-2-yl)-N-phenylacetamide.
Reduction: N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-phenylacetamide.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide can be compared with other thiazole derivatives, such as:
- N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
- N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness:
Comparison with Similar Compounds
- N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group, which can alter its chemical and biological properties.
- N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide: Contains a trifluoromethyl group, which can significantly impact its reactivity and potential applications.
Biological Activity
N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a thiazole ring and a formyl group attached to a phenylacetamide structure. The molecular formula is C12H11N2OS. The presence of the thiazole ring enhances its reactivity and biological activity, making it a valuable candidate for further pharmacological studies.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- Studies have shown that thiazole derivatives possess antimicrobial properties against multiple drug-resistant pathogens. The compound's structure allows it to interact effectively with bacterial membranes and enzymes, leading to inhibition of microbial growth.
- Anticancer Potential :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This action is particularly relevant in antimicrobial and anticancer activities where enzyme targets are crucial for pathogen survival or cancer cell proliferation .
- Receptor Interaction : The phenyl group may enhance binding affinity to hydrophobic pockets in target proteins, facilitating more effective interactions with biological macromolecules.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other thiazole derivatives:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | Methoxy substitution | Antimicrobial | Enhanced solubility |
N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | Trifluoromethyl substitution | Anticancer | Increased reactivity due to electronegative fluorine |
N-(5-bromo-thiazol-2-yl)-N-phenyacetamide | Bromine substitution | Antimicrobial | Increased potency against resistant strains |
This table highlights how variations in substituents can influence the biological activities and potential applications of thiazole derivatives.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
- Anticancer Activity :
Properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-9(16)14(11-5-3-2-4-6-11)12-13-10(7-15)8-17-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSVWABECCOHRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357254 |
Source
|
Record name | N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91973-74-9 |
Source
|
Record name | N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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